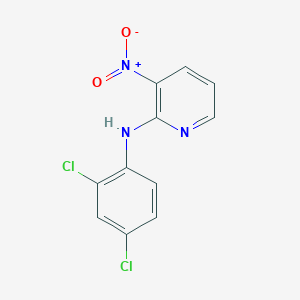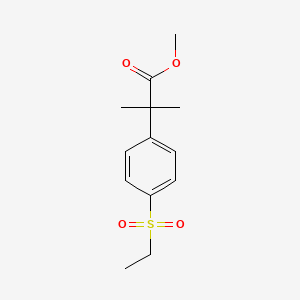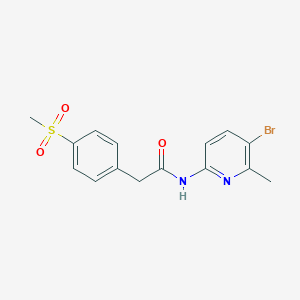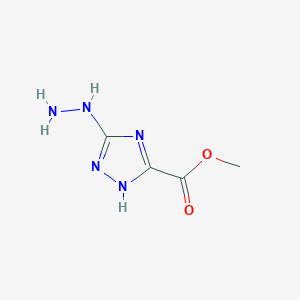
methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the hydrazinyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
Methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate include other triazole derivatives such as:
- 1,2,4-Triazole-3-carboxylic acid methyl ester
- 3-Methyl-1H-1,2,4-triazole
- Various triazole-pyrimidine hybrids
Uniqueness
This compound is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C4H7N5O2 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
methyl 3-hydrazinyl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C4H7N5O2/c1-11-3(10)2-6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,8,9) |
InChI Key |
IIKHQYHQZOIKAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NN1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


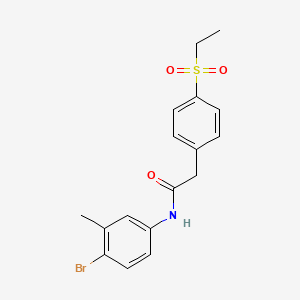
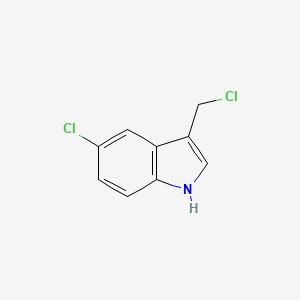
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)

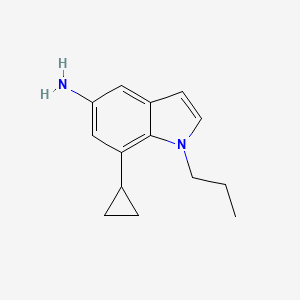
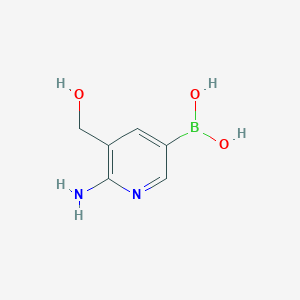
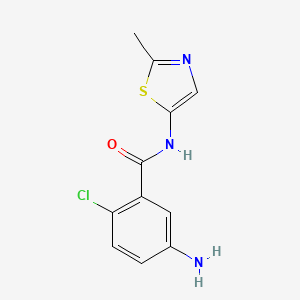
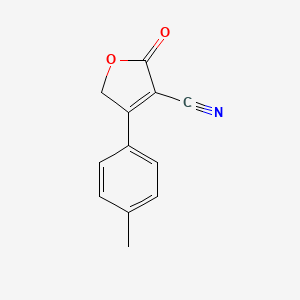
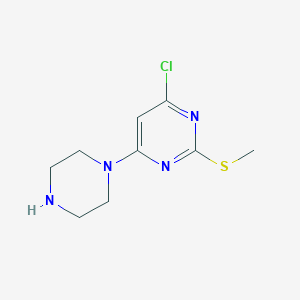
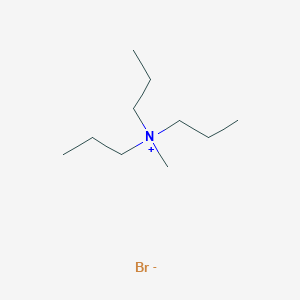
![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
